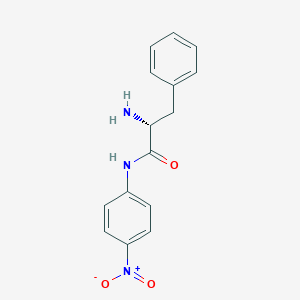

H-D-Phe-Pna

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

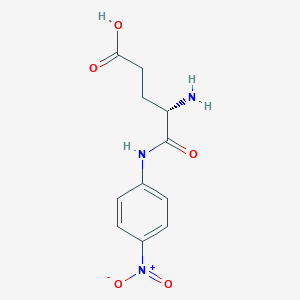

H-D-Phe-Pna is a colorimetric substrate for plasma kallikrein . Plasma kallikrein preferentially binds to and cleaves the D-Pro-Phe-Arg (PFR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of plasma kallikrein activity .

Synthesis Analysis

The synthesis of H-D-Phe-Pna involves complex biochemical processes. A study published in Nature Communications introduced a method to profile protease activity based on isolation of protease products from native lysates using a 96FASP filter . This method is significantly faster, cheaper, technically less demanding, easy to multiplex, and produces accurate protease fingerprints .Molecular Structure Analysis

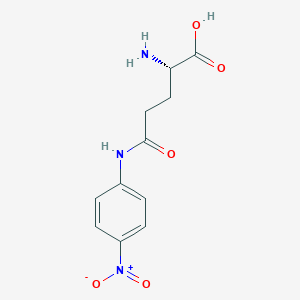

The molecular formula of H-D-Phe-Pna is C15H15N3O3 . Its molecular weight is 285.30 g/mol . The IUPAC name is (2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide .Chemical Reactions Analysis

H-D-Phe-Pna is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The AT-III assay using H-D-Phe-Pip-Arg-pNA is sensitive, accurate, and easy to perform .Physical And Chemical Properties Analysis

The physical and chemical properties of H-D-Phe-Pna include a molecular weight of 285.30 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 285.11134135 g/mol .Wissenschaftliche Forschungsanwendungen

Biochemical Assays

“H-D-Phe-Pna” is commonly used as a chromogenic substrate for thrombin in biochemical assays. The compound, upon cleavage by thrombin, releases p-nitroaniline (pNA), which can be measured photometrically to determine thrombin activity .

Enzyme Activity Determination

In enzymatic studies, “H-D-Phe-Pna” is utilized to measure the activity based on the absorbance difference between the formed pNA and the original substrate .

Antimicrobial Applications

Peptide Nucleic Acid (PNA) conjugates, which include “H-D-Phe-Pna”, have been explored for their potential in antibacterial and antiviral applications. These conjugates are tested primarily as carriers of PNA to enhance cell penetration .

Molecular Recognition

Due to its unique structure, “H-D-Phe-Pna” exhibits improved binding affinity towards complementary DNA/RNA sequences, making it valuable in molecular recognition studies .

Growth Hormone Release Studies

“H-D-Phe-Pna” related peptides have been synthesized and assessed for their growth hormone releasing activity, showing remarkable effects in various species, including humans .

Zukünftige Richtungen

The future directions of H-D-Phe-Pna research could involve further exploration of its role as a substrate for plasma kallikrein . Additionally, the development of methods for multiplexed screening of proteases within native environments, as mentioned in the Nature Communications study , could also be a promising direction for future research.

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428590 |

Source

|

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Phe-Pna | |

CAS RN |

14235-18-8 |

Source

|

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.